4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline
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Overview
Description
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is an organic compound that belongs to the class of amines. This compound features a complex structure with a butan-2-yl group attached to an amino group, which is further connected to a methyl group and a diethylaniline moiety. It is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline typically involves the following steps:
Formation of the Amino Group: The initial step involves the formation of the butan-2-ylamino group. This can be achieved by reacting butan-2-amine with formaldehyde under acidic conditions to form the intermediate compound.
Attachment to Diethylaniline: The intermediate is then reacted with N,N-diethylaniline in the presence of a suitable catalyst, such as palladium on carbon, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with a dimethylamino group attached to a phenyl group.
N,N-Diethylaniline: Similar structure but lacks the butan-2-ylamino group.
N-Methylaniline: A primary amine with a single methyl group attached to the nitrogen atom.
Uniqueness
4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline is unique due to the presence of the butan-2-ylamino group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-[(butan-2-ylamino)methyl]-N,N-diethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-5-13(4)16-12-14-8-10-15(11-9-14)17(6-2)7-3/h8-11,13,16H,5-7,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULMSAFPCZWOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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